molecular formula C21H24N2O7 B2908002 8-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid CAS No. 2169266-70-8

8-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid

Cat. No. B2908002
CAS RN: 2169266-70-8
M. Wt: 416.43
InChI Key: QFRXURXVZYAHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid” is a complex organic molecule. It is related to a class of compounds known as isoindolines . Isoindolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .


Synthesis Analysis

Based on the available information, the synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . For example, a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione was refluxed with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a 2,6-dioxopiperidin-3-yl group and a 1,3-dioxoisoindol-4-yl group, both of which are attached to an octanoic acid moiety . The InChI code for this compound is 1S/C13H10N2O5/c16-6-1-2-7-8 (5-6)13 (20)15 (12 (7)19)9-3-4-10 (17)14-11 (9)18/h1-2,5,9,16H,3-4H2, (H,14,17,18) .


Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of multiple functional groups. For instance, the presence of the dioxopiperidin and dioxoisoindol groups could make it susceptible to reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 274.23 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The compound is a part of ongoing research into the development of novel pomalidomide linked with diphenylcarbamide derivatives . These compounds are being studied for their potential to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities, which could have implications for the treatment of cancer and other diseases .

Mechanism of Action

Target of Action

Thalidomide-O-C7-acid, also known as “8-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid”, primarily targets a protein called Cereblon (CRBN) . CRBN is a component of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation within cells .

Mode of Action

Thalidomide-O-C7-acid interacts with its target, CRBN, by binding to it and inhibiting its ubiquitin ligase activity . This interaction leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3 , which are vital for the proliferation and survival of certain cells, including malignant myeloma cells .

Biochemical Pathways

The binding of Thalidomide-O-C7-acid to CRBN affects several biochemical pathways. It has been suggested that the drug interferes with vasculogenesis, potentially preventing the growth of blood vessels recruited by solid tumors . Additionally, the drug’s interaction with CRBN leads to the degradation of specific transcription factors, impacting the signaling pathways these factors are involved in .

Pharmacokinetics

Thalidomide, the parent compound of Thalidomide-O-C7-acid, exhibits absorption rate-limited pharmacokinetics, often referred to as the ‘flip-flop’ phenomenon . This means that its elimination rate is faster than its absorption rate. After a single oral dose, absorption is slow and extensive, resulting in a peak concentration at around 3-4 hours after administration . More than 90% of the absorbed drug is excreted in the urine and feces within 48 hours .

Result of Action

The molecular and cellular effects of Thalidomide-O-C7-acid’s action are diverse. Its interaction with CRBN and the subsequent degradation of specific transcription factors can lead to anti-proliferative effects in certain cells, such as malignant myeloma cells . Additionally, the drug’s potential anti-angiogenic effects could inhibit the growth of new blood vessels, thereby limiting the growth and spread of tumors .

Action Environment

The action, efficacy, and stability of Thalidomide-O-C7-acid can be influenced by various environmental factors. For instance, the drug’s teratogenic effects are notably species-specific, suggesting that genetic factors play a role in its action . Additionally, the drug’s pharmacokinetics and effects can be influenced by factors such as the patient’s age, sex, and smoking status .

properties

IUPAC Name

8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c24-16-11-10-14(19(27)22-16)23-20(28)13-7-6-8-15(18(13)21(23)29)30-12-5-3-1-2-4-9-17(25)26/h6-8,14H,1-5,9-12H2,(H,25,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRXURXVZYAHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.